molecular formula C17H20FN3O2 B4524084 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide

Cat. No.: B4524084
M. Wt: 317.36 g/mol
InChI Key: NXFUBYRCEUYQPQ-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide is a synthetic organic compound characterized by its pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a fluorinated aromatic compound and a suitable nucleophile.

    Acylation: The final step involves the acylation of the pyridazinone derivative with isopentyl acetamide. This step is typically carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide
  • 3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid

Uniqueness

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide is unique due to its specific structural features, such as the isopentylacetamide moiety, which may confer distinct pharmacological properties compared to similar compounds. This uniqueness can be attributed to differences in molecular interactions and binding affinities with biological targets.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-12(2)9-10-19-16(22)11-21-17(23)8-7-15(20-21)13-3-5-14(18)6-4-13/h3-8,12H,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFUBYRCEUYQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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